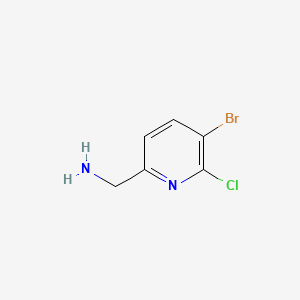
1-(Aminomethyl)-4,7-dimethoxy-2,3-dihydro-1H-inden-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)-4,7-dimethoxy-2,3-dihydro-1H-inden-1-ol is a complex organic compound with a unique structure that includes an aminomethyl group, two methoxy groups, and a dihydroindenol core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)-4,7-dimethoxy-2,3-dihydro-1H-inden-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a dihydroindenol derivative with an aminomethylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as Raney nickel or platinum oxide may be employed to improve the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Aminomethyl)-4,7-dimethoxy-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1-(Aminomethyl)-4,7-dimethoxy-2,3-dihydro-1H-inden-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties .
Mécanisme D'action
The mechanism of action of 1-(Aminomethyl)-4,7-dimethoxy-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with target molecules, while the methoxy groups may enhance its binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other aminomethyl derivatives and methoxy-substituted dihydroindenols. Examples include:
- 1-(Aminomethyl)-4-methoxy-2,3-dihydro-1H-inden-1-ol
- 1-(Aminomethyl)-4,7-dimethoxy-2,3-dihydro-1H-inden-2-ol
Uniqueness
What sets 1-(Aminomethyl)-4,7-dimethoxy-2,3-dihydro-1H-inden-1-ol apart is its specific combination of functional groups, which confer unique chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
1-(aminomethyl)-4,7-dimethoxy-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C12H17NO3/c1-15-9-3-4-10(16-2)11-8(9)5-6-12(11,14)7-13/h3-4,14H,5-7,13H2,1-2H3 |
Clé InChI |
LHJUVMPAZDUVJO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2CCC(C2=C(C=C1)OC)(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene](/img/structure/B11885161.png)
![N-(6-Oxa-2-azaspiro[3.4]octan-7-ylmethyl)cyclobutanecarboxamide](/img/structure/B11885168.png)





![2-(Ethyldimethylsilyl)benzo[d]thiazole](/img/structure/B11885206.png)




